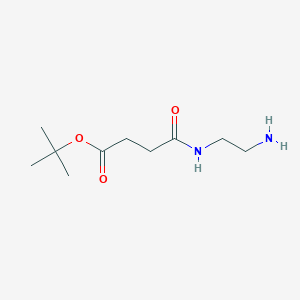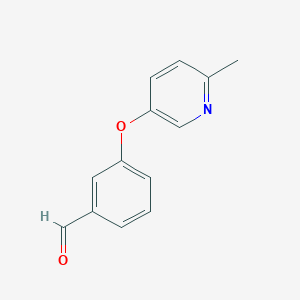
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 6-methylpyridin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde typically involves the reaction of 6-methylpyridin-3-ol with 3-formylphenylboronic acid in the presence of a suitable catalyst. One common method involves dissolving 6-methylpyridin-3-ol and 3-formylphenylboronic acid in dichloromethane, followed by the addition of pyridine as a base. The reaction mixture is then stirred at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-((6-Methylpyridin-3-yl)oxy)benzoic acid.
Reduction: 3-((6-Methylpyridin-3-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-((4-Chlorobenzyl)oxy)benzaldehyde: Similar structure but with a chlorobenzyl group instead of a methylpyridinyl group.
Uniqueness
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is unique due to the presence of the 6-methylpyridin-3-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and potential therapeutic agents.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-5-6-13(8-14-10)16-12-4-2-3-11(7-12)9-15/h2-9H,1H3 |
InChI Key |
VQICFLJJZUHQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)
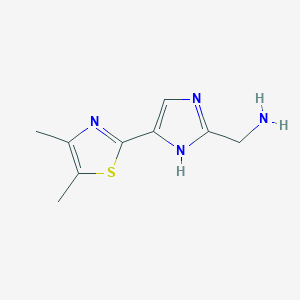
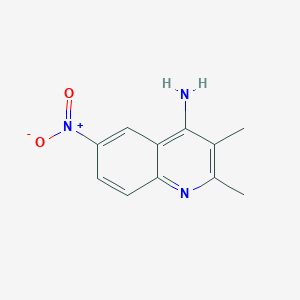
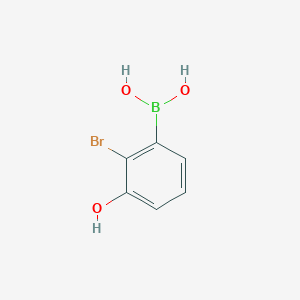
![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
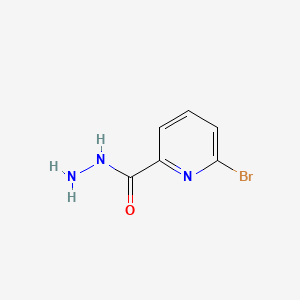
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)



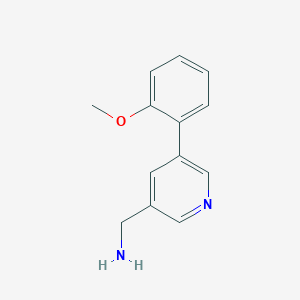
![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)
